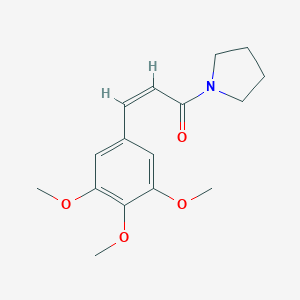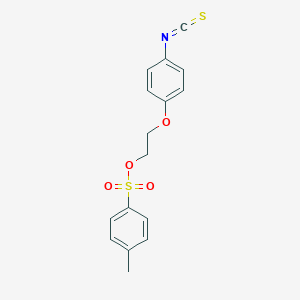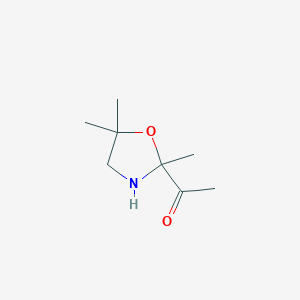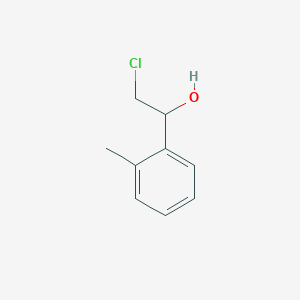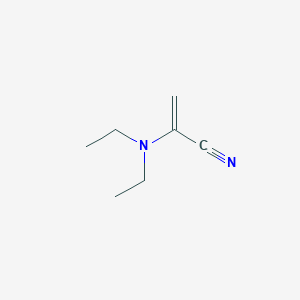
2-(Diethylamino)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)prop-2-enenitrile, also known as DEAPN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a nitrile derivative of diethylaminopropene, and it is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)prop-2-enenitrile is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. 2-(Diethylamino)prop-2-enenitrile can undergo various chemical reactions, including nucleophilic addition, Michael addition, and cycloaddition reactions. Furthermore, 2-(Diethylamino)prop-2-enenitrile can act as a chiral auxiliary in asymmetric synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(Diethylamino)prop-2-enenitrile have not been extensively studied. However, it has been reported that 2-(Diethylamino)prop-2-enenitrile can exhibit antitumor activity and can inhibit the growth of cancer cells. Furthermore, 2-(Diethylamino)prop-2-enenitrile has been shown to exhibit anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Diethylamino)prop-2-enenitrile has several advantages for lab experiments, including its low toxicity and high stability. Furthermore, 2-(Diethylamino)prop-2-enenitrile can be easily synthesized and purified, making it readily available for use in various chemical reactions. However, 2-(Diethylamino)prop-2-enenitrile has some limitations, including its limited solubility in water and its potential to undergo hydrolysis in the presence of moisture.
Orientations Futures
There are several future directions for research involving 2-(Diethylamino)prop-2-enenitrile. One potential area of research is the development of new materials using 2-(Diethylamino)prop-2-enenitrile as a precursor. Furthermore, 2-(Diethylamino)prop-2-enenitrile can be used in the development of new chiral catalysts and ligands for asymmetric synthesis. Additionally, 2-(Diethylamino)prop-2-enenitrile can be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Conclusion
In conclusion, 2-(Diethylamino)prop-2-enenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly used in the synthesis of various organic compounds, and it has several potential applications in the development of new materials, chiral catalysts, and pharmaceuticals. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(Diethylamino)prop-2-enenitrile.
Méthodes De Synthèse
The synthesis of 2-(Diethylamino)prop-2-enenitrile can be achieved through various methods, including the reaction of diethylamine and acrylonitrile in the presence of a catalyst. Alternatively, the reaction of diethylamine and 3-chloropropionitrile can also be used to synthesize 2-(Diethylamino)prop-2-enenitrile. The purity of 2-(Diethylamino)prop-2-enenitrile can be improved through the process of distillation and recrystallization.
Applications De Recherche Scientifique
2-(Diethylamino)prop-2-enenitrile has been extensively used in scientific research due to its unique properties. It is commonly used in the synthesis of various organic compounds, including chiral catalysts, ligands, and pharmaceuticals. 2-(Diethylamino)prop-2-enenitrile has also been used in the development of new materials, such as polymers and nanoparticles. Furthermore, 2-(Diethylamino)prop-2-enenitrile has been used as a precursor for the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
156756-33-1 |
|---|---|
Nom du produit |
2-(Diethylamino)prop-2-enenitrile |
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-(diethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C7H12N2/c1-4-9(5-2)7(3)6-8/h3-5H2,1-2H3 |
Clé InChI |
WOLBRONLFAYLEM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=C)C#N |
SMILES canonique |
CCN(CC)C(=C)C#N |
Synonymes |
2-Propenenitrile,2-(diethylamino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



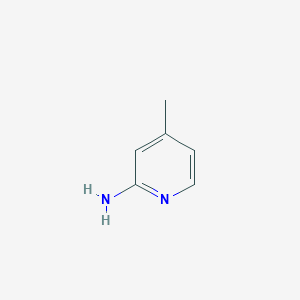
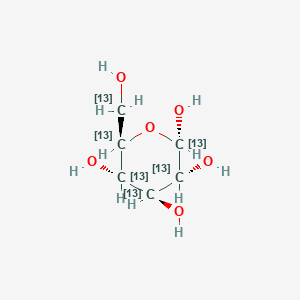


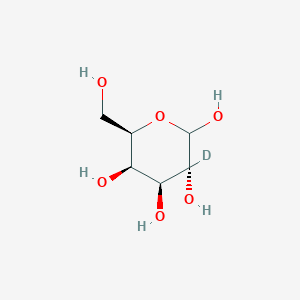
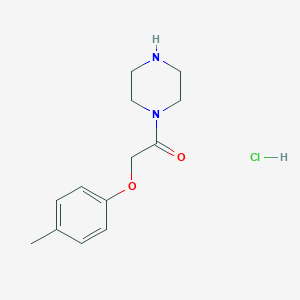
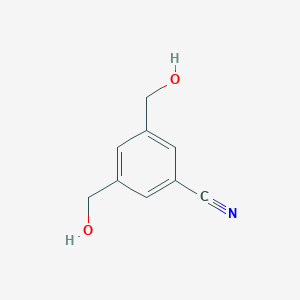
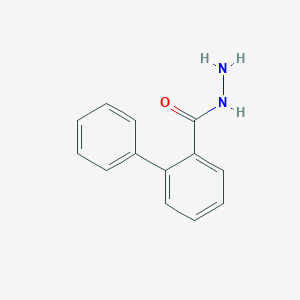
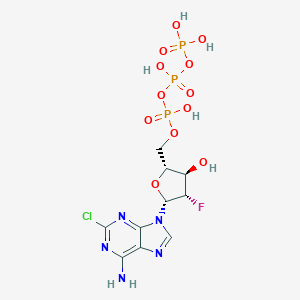
![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)
